molecular formula C15H22O2 B106506 Isokhusenic acid CAS No. 16202-79-2

Isokhusenic acid

Katalognummer B106506
CAS-Nummer: 16202-79-2
Molekulargewicht: 234.33 g/mol
InChI-Schlüssel: DHPMFKAJSXGYDJ-IXPVHAAZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Isokhusenic acid is a natural product that belongs to the family of diterpenes. It is commonly found in the plant species of Salvia miltiorrhiza, which is widely used in traditional Chinese medicine. Isokhusenic acid has been studied extensively due to its various pharmacological properties. In

Wirkmechanismus

The mechanism of action of isokhusenic acid is not fully understood. However, it has been suggested that it exerts its pharmacological effects by modulating various signaling pathways. Isokhusenic acid has been shown to inhibit the production of pro-inflammatory cytokines and reduce the activation of NF-κB, a transcription factor that plays a key role in inflammation. It has also been found to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
Isokhusenic acid has been shown to have various biochemical and physiological effects. It can reduce the levels of inflammatory cytokines, such as TNF-α and IL-6. It also has antioxidant properties and can scavenge free radicals. Isokhusenic acid has been found to inhibit the growth of cancer cells and induce apoptosis. Moreover, it can improve cognitive function and memory.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using isokhusenic acid in lab experiments is its availability. Isokhusenic acid can be easily synthesized, and its purity can be ensured. Moreover, it has been extensively studied, and its pharmacological properties are well established. However, one of the limitations of using isokhusenic acid is its low solubility in water. This can make it difficult to administer in in vitro and in vivo experiments.

Zukünftige Richtungen

There are several future directions for the study of isokhusenic acid. One of the areas of interest is its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Isokhusenic acid has been shown to have neuroprotective effects and can improve cognitive function. Moreover, it can modulate the levels of neurotransmitters, such as dopamine and serotonin. Another area of interest is its potential as a cardioprotective agent. Isokhusenic acid has been found to reduce the risk of cardiovascular diseases and can improve cardiac function. Furthermore, its anticancer activity warrants further investigation, particularly in combination with other anticancer agents.

Wissenschaftliche Forschungsanwendungen

Isokhusenic acid has been extensively studied for its various pharmacological properties. It has been shown to possess anti-inflammatory, antioxidant, and anticancer activities. Isokhusenic acid has also been found to have neuroprotective effects and can improve cognitive function. Moreover, it has been demonstrated to have cardioprotective effects and can reduce the risk of cardiovascular diseases.

Eigenschaften

CAS-Nummer

16202-79-2

Produktname

Isokhusenic acid

Molekularformel

C15H22O2

Molekulargewicht

234.33 g/mol

IUPAC-Name

(1S,2S,8R)-6,7,7-trimethyltricyclo[6.2.1.01,5]undec-5-ene-2-carboxylic acid

InChI

InChI=1S/C15H22O2/c1-9-11-4-5-12(13(16)17)15(11)7-6-10(8-15)14(9,2)3/h10,12H,4-8H2,1-3H3,(H,16,17)/t10-,12-,15-/m1/s1

InChI-Schlüssel

DHPMFKAJSXGYDJ-IXPVHAAZSA-N

Isomerische SMILES

CC1=C2CC[C@@H]([C@@]23CC[C@H](C3)C1(C)C)C(=O)O

SMILES

CC1=C2CCC(C23CCC(C3)C1(C)C)C(=O)O

Kanonische SMILES

CC1=C2CCC(C23CCC(C3)C1(C)C)C(=O)O

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

500 mg of vetivenic acid (see example 1) were treated with formic acid under the same conditions as those described in example 2. The pure compound was obtained after cristallization in a 1:1 mixture of ethanol and water.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
6,7,7-Trimethyl-tricyclo[6.2.1.01,5 ]undec-5-en-2-yl carboxylic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.